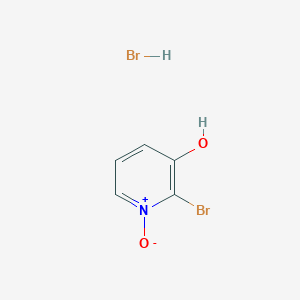

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2.BrH/c6-5-4(8)2-1-3-7(5)9;/h1-3,8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRPRBLKUIMQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])Br)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662789 | |

| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188265-57-7 | |

| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, a reliable and well-understood synthetic pathway is paramount. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen methodology, ensuring both reproducibility and a foundational understanding of the reaction dynamics.

Introduction and Strategic Overview

2-Bromo-3-hydroxypyridine 1-oxide is a versatile heterocyclic building block. The presence of the N-oxide functionality, a hydroxyl group, and a bromine atom provides multiple reaction sites for further chemical elaboration. The N-oxide group can act as an oxidizing agent, a directing group in electrophilic substitutions, or be removed to revert to the pyridine. The hydroxyl and bromo substituents are amenable to a wide range of cross-coupling and substitution reactions.

The synthesis strategy outlined herein follows a logical two-step sequence starting from the commercially available 3-hydroxypyridine. This approach was selected for its high regioselectivity and the use of well-established, scalable reaction classes:

-

Electrophilic Bromination: Direct bromination of 3-hydroxypyridine to selectively install a bromine atom at the C2 position.

-

N-Oxidation: Subsequent oxidation of the pyridine nitrogen to form the corresponding N-oxide.

-

Hydrobromide Salt Formation: Conversion of the final product to its hydrobromide salt for improved stability and handling.

This pathway is designed to be robust and provide a high-purity final product, critical for downstream applications in drug discovery and development.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | >98% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | >97% | Fisher Scientific |

| Bromine | Br₂ | 159.81 | >99.8% | Acros Organics |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | VWR |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% in H₂O | J.T. Baker |

| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | >99% | TCI Chemicals |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | EMD Millipore |

| Hydrobromic Acid | HBr | 80.91 | 48% in H₂O | Alfa Aesar |

Synthesis Pathway Visualization

The overall synthetic workflow is depicted below.

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 2-Bromo-3-hydroxypyridine [1]

-

Preparation of Brominating Agent: In a flask equipped with an ice-salt bath, cool a 40% aqueous solution of sodium hydroxide (60 mL) to between -10 and 0 °C. To this, add liquid bromine (16 g, 0.1 mol) dropwise while maintaining the temperature.

-

Preparation of Substrate Solution: In a separate flask, dissolve 3-hydroxypyridine (9.8 g, 0.1 mol) in a 40% aqueous solution of sodium hydroxide (50 mL).

-

Bromination Reaction: Add the 3-hydroxypyridine solution dropwise to the cold bromine solution. The temperature of the reaction mixture should be carefully maintained between 10-15 °C during the addition.

-

Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2.5-3 hours.

-

Neutralization and Isolation: Carefully neutralize the reaction mixture to pH 7 by adding concentrated sulfuric acid. The crude product will precipitate.

-

Purification: Collect the crude product by filtration and recrystallize it from a 75% ethanol solution to yield pure 2-bromo-3-hydroxypyridine. The expected yield is approximately 70-75%.

Part B: N-Oxidation of 2-Bromo-3-hydroxypyridine [2]

-

Reaction Setup: In a three-necked flask, add 2-bromo-3-hydroxypyridine (10 g, 0.057 mol) and trifluoroacetic acid (10 mL).

-

Addition of Oxidant: Warm the mixture to 50 °C. Slowly add 30% hydrogen peroxide (11.95 g, 0.11 mol) dropwise. The reaction is exothermic; maintain the temperature below 75 °C.

-

Reaction Progression: After the addition is complete, maintain the reaction temperature at 70 °C for 1 hour.

-

Isolation and Purification: Cool the reaction mixture and add 20 mL of ice-cold water. Stir for 10 minutes. The product will precipitate as an off-white solid. Filter the solid and wash it twice with 20 mL of ice-cold water until the pH is neutral. Dry the solid to obtain 2-bromo-3-hydroxypyridine 1-oxide.

Part C: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the purified 2-bromo-3-hydroxypyridine 1-oxide in a minimal amount of anhydrous diethyl ether.

-

Acidification: Cool the solution in an ice bath and add a stoichiometric amount of 48% hydrobromic acid dropwise with stirring.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes.

-

Final Product: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.

Mechanistic Insights and Rationale

Regioselectivity of Bromination

The hydroxyl group at the 3-position of the pyridine ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. The high electron density at the ortho positions (C2 and C4) makes them susceptible to electrophilic attack. The bromination occurs preferentially at the C2 position due to steric hindrance at the C4 position. The reaction is performed under basic conditions to deprotonate the hydroxyl group, further enhancing its activating effect.

N-Oxidation Mechanism

The N-oxidation of pyridines is a nucleophilic attack of the nitrogen atom on an electrophilic oxygen source.[3] In this protocol, hydrogen peroxide is activated by the strongly acidic trifluoroacetic acid to form a more potent oxidizing species, peroxytrifluoroacetic acid, in situ. The lone pair of electrons on the pyridine nitrogen attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of trifluoroacetic acid.

Caption: Simplified mechanism of pyridine N-oxidation.

Characterization and Quality Control

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Observations |

| 2-Bromo-3-hydroxypyridine | ¹H NMR (DMSO-d₆) | Peaks around 10.8 ppm (OH), 7.8 ppm (H6), 7.3 ppm (H4, H5).[4] |

| Melting Point | 185-188 °C.[5] | |

| 2-Bromo-3-hydroxypyridine 1-oxide | ¹H NMR | Shift of aromatic protons downfield compared to the starting material. |

| IR | Appearance of a strong N-O stretching band around 1250-1300 cm⁻¹. | |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. | |

| This compound | Elemental Analysis | Calculated: C, 21.38%; H, 1.79%; Br, 56.89%; N, 4.99%; O, 11.39%. Found: Values should be within ±0.4% of the calculated values. |

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.[6][7]

Reagent-Specific Hazards:

-

Bromine: Highly corrosive and toxic. Handle with extreme care, avoiding inhalation and skin contact.

-

Trifluoroacetic Acid: Corrosive and causes severe burns.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with combustible materials.

-

Hydrobromic Acid: Corrosive and can cause severe respiratory and skin burns.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

- US Patent US4033975A, "Process for the production of 2-amino-3-hydroxypyridine derivatives," Google P

-

Al-Mourabit, A., & Zard, S. Z. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

- Chinese Patent CN105017136A, "2-bromo-3-methoxypyridine preparation method," Google P

- Chinese Patent CN104447531A, "Preparation method of 3,5-dibromopyridine-N-oxide," Google P

-

Gajeles, G., et al. "Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information." Royal Society of Chemistry. [Link]

-

ResearchGate, "Regioselective bromination of pyridine N-oxide derivatives under optimized reaction condition," [Link].

Sources

- 1. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 2. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR [m.chemicalbook.com]

- 5. 2-ブロモ-3-ピリジノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Step-by-step synthesis of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

Executive Summary

This guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Noted for its role as a potential inhibitor of bromodomains, this molecule serves as a valuable scaffold for the development of novel therapeutics targeting epigenetic regulators.[1] This document details a robust three-step synthetic pathway, commencing with the N-oxidation of 3-hydroxypyridine, followed by a highly regioselective bromination, and culminating in the formation of the hydrobromide salt. Each step is elucidated with detailed protocols, mechanistic insights, and practical considerations to ensure reproducibility and safety. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this key chemical entity.

Introduction

Pyridine N-oxides are a versatile class of heterocyclic compounds whose unique electronic properties make them valuable intermediates in organic synthesis. The N-oxide functional group significantly modifies the reactivity of the pyridine ring, acting as an electron-donating group that activates the C2 and C4 positions for electrophilic substitution while simultaneously being a good leaving group under certain conditions.[2][3]

The target molecule, this compound, incorporates this N-oxide functionality along with strategically placed hydroxyl and bromo substituents. This specific arrangement is crucial for its biological activity, particularly its interaction with bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins.[1] By inhibiting these interactions, compounds like this can modulate gene expression, offering therapeutic potential for conditions involving dysregulated gene transcription, such as cancer and inflammatory diseases.[1]

The synthetic strategy outlined herein is designed for efficiency and control. It leverages the activating effect of the N-oxide to achieve high regioselectivity in the critical bromination step, a common challenge in the functionalization of substituted pyridines.

Overall Synthetic Scheme

The synthesis is accomplished via a three-step sequence starting from commercially available 3-hydroxypyridine.

Sources

Characterization of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

An In-depth Technical Guide to the

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS No: 1188265-57-7) is a specialized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and synthetic chemistry. Its structure, which combines a pyridine N-oxide moiety with strategically placed bromo and hydroxyl functional groups, makes it a highly versatile and reactive intermediate.[1][2] The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[1]

This guide serves as a technical resource for researchers, providing a comprehensive overview of the compound's properties, synthesis, and characterization. Furthermore, it delves into its applications, most notably as an inhibitor of bromodomains—protein domains that are critical in the epigenetic regulation of gene expression and are considered promising targets for therapeutic intervention in diseases such as cancer.[1]

Physicochemical and Structural Properties

The unique reactivity and biological activity of this compound are direct consequences of its molecular structure. The electron-withdrawing N-oxide group enhances the electrophilicity of the pyridine ring, while the bromo and hydroxyl groups serve as handles for a wide array of chemical transformations.[1]

| Property | Value | Source(s) |

| CAS Number | 1188265-57-7 | [1][3] |

| Molecular Formula | C₅H₅Br₂NO₂ | [1][3] |

| Molecular Weight | 270.92 g/mol | [1] |

| IUPAC Name | 2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide | [1] |

| Synonyms | 2-bromo-3-hydroxypyridine-n-oxide hbr | [3][4] |

| Appearance | Expected to be a crystalline solid | [5][6] |

| Solubility | Enhanced solubility in polar solvents | [1] |

Synthesis and Purification

A robust synthesis of this compound is critical for its application in research and development. A logical and field-proven synthetic route involves a multi-step process beginning with a commercially available precursor, followed by purification to achieve the high degree of purity required for sensitive applications.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Causality: The following protocol is designed for efficiency and control. The initial bromination is conducted at low temperatures to manage the exothermic reaction and prevent over-bromination.[7] The subsequent N-oxidation is a standard method for converting pyridines to their corresponding N-oxides, which activates the ring system for further modification or alters the compound's biological profile.[8] The final salt formation provides a stable, crystalline product.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine [7]

-

Prepare a solution of sodium hydroxide (40% in water). Cool this solution to between -10°C and 0°C using an ice-salt bath.

-

Slowly add liquid bromine (1.0 equivalent) to the cold NaOH solution while maintaining the low temperature.

-

In a separate flask, dissolve 3-hydroxypyridine (1.0 equivalent) in a 40% aqueous sodium hydroxide solution.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution. Critically, maintain the system temperature between 10-15°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2.5-3 hours.

-

Adjust the pH of the solution to 7 using a suitable acid (e.g., HCl).

-

Collect the resulting crude product, which can be purified by recrystallization to yield 2-bromo-3-hydroxypyridine.

Step 2: Synthesis of 2-Bromo-3-hydroxypyridine 1-oxide [8]

-

Dissolve 2-bromo-3-hydroxypyridine (1.0 equivalent) in glacial acetic acid.

-

Heat the solution to approximately 75°C.

-

Add hydrogen peroxide (30% solution) portion-wise over several hours while maintaining the temperature at 75°C.

-

After the addition is complete, continue to maintain the solution at the elevated temperature for an additional 16-20 hours to ensure the reaction goes to completion.

-

The resulting N-oxide can be isolated from the reaction mixture.

Step 3: Formation of the Hydrobromide Salt

-

Dissolve the crude 2-Bromo-3-hydroxypyridine 1-oxide in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric amount of hydrobromic acid (HBr).

-

The hydrobromide salt will precipitate from the solution. The solid can be collected by filtration and washed with a cold solvent to remove impurities.

Experimental Protocol: Purification

Causality: High purity is essential for reliable biological and chemical assays. Recrystallization is a cost-effective method that leverages solubility differences between the desired compound and impurities.[1] For applications demanding the highest purity, chromatographic methods offer superior separation.

-

Recrystallization: Dissolve the crude hydrobromide salt in a minimal amount of a hot solvent mixture, such as ethanol/water. Allow the solution to cool slowly. The pure crystals will form and can be isolated by filtration. The choice of a binary solvent system allows for fine-tuning of solubility to maximize yield and purity.[1]

-

Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds like hydrobromide salts from any remaining neutral byproducts of the synthesis.[1]

Comprehensive Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. Each analytical method provides a unique piece of structural information, and together they form a self-validating system.

Caption: A logical workflow for the structural characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity. The chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the functional groups present.

| Nucleus | Expected Chemical Shift (δ) | Rationale |

| ¹H | ~12 ppm (broad singlet) | Acidic proton of the hydroxyl group, often exchanges.[1] |

| 7.0 - 8.5 ppm (multiplets) | Aromatic protons on the pyridine ring, deshielded by the ring current and N-oxide group.[9] | |

| ¹³C | 120 - 155 ppm | Aromatic carbons of the pyridine ring. The specific shifts are influenced by the bromo, hydroxyl, and N-oxide substituents.[9] |

Methodological Insight: The use of deuterated solvents like DMSO-d₆ is recommended, as it can help in observing the exchangeable hydroxyl proton. Variable-temperature NMR studies can also be employed to investigate potential tautomeric equilibria between the hydroxy and oxo forms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of specific bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| O-H Stretch | ~3200 cm⁻¹ (broad) | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[1] |

| N-O Stretch | ~1250–1350 cm⁻¹ | A characteristic stretch for pyridine N-oxides, confirming successful oxidation.[1][10] |

| C=C, C=N Stretch | 1400-1600 cm⁻¹ | Aromatic ring vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers definitive evidence for the presence of bromine atoms through their unique isotopic signature.

-

Molecular Ion Peak: The mass spectrum will show a cluster of peaks corresponding to the molecular ion.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11][12] Since the title compound contains two bromine atoms (one from the ring, one from the HBr salt), the molecular ion region will exhibit a characteristic pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.[13]

X-ray Crystallography

For a definitive solid-state structural analysis, single-crystal X-ray diffraction is the gold standard. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding network involving the hydroxyl group, the N-oxide, and the bromide counter-ion.[1] It also provides unambiguous confirmation of the connectivity and can resolve any questions about tautomeric forms present in the crystal lattice.[1]

Chemical Reactivity and Biological Applications

The utility of this compound stems from its tailored reactivity and its ability to interact with biological targets.

Reactivity Profile

The compound is a versatile synthetic intermediate capable of undergoing several key transformations:

-

Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to substitution by various nucleophiles, allowing for the introduction of new functional groups.[1]

-

Cross-Coupling Reactions: The C-Br bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of C-C bonds and the construction of more complex molecular scaffolds.[2]

-

Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used to direct further reactions on the pyridine ring.

Application as a Bromodomain Inhibitor

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone proteins, a key interaction in the regulation of gene transcription.[1] The dysregulation of this process is implicated in various diseases, including cancer. This compound has been identified as an inhibitor of these bromodomains.

Caption: Conceptual mechanism of action as a bromodomain inhibitor.

By occupying the binding pocket of bromodomains, the compound prevents their interaction with acetylated histones. This leads to a disruption in the transcriptional program of the cell, often resulting in the downregulation of key oncogenes and, consequently, an anti-proliferative effect.[1] This mechanism makes it a valuable tool for chemical biology research and a lead structure for the development of novel epigenetic therapies.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of the researcher and maintain the integrity of the compound. The safety profile is based on data from structurally related compounds.[6][14][15]

| Hazard Category | Precautionary Measures |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Researchers must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a highly functionalized heterocyclic compound with considerable potential in medicinal chemistry and organic synthesis. Its well-defined structure, accessible synthesis, and significant biological activity as a bromodomain inhibitor mark it as a valuable tool for researchers. A thorough characterization using a combination of spectroscopic and analytical techniques, as outlined in this guide, is essential for validating its structure and purity, ensuring reliable and reproducible results in its downstream applications.

References

- Mutton, A. T. & Thornton, D. A. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Spectroscopy Letters.

-

Pharmaffiliates. The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Journal of the Chemical Society (Resumed). N-oxides and related compounds. Part XIV. Infrared spectra of 2-substituted pyridine 1-oxides. (1957). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Defunctionalization of Quinoline N-Oxides. Available from: [Link]

-

Indian Academy of Sciences. Studies in heterocyclic N-oxides. Available from: [Link]

-

National Institute of Standards and Technology. Pyridine, 1-oxide. NIST Chemistry WebBook. Available from: [Link]

-

Lee, S. H. et al. Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. (2020). Available from: [Link]

-

ResearchGate. X-ray crystallography summary for structures 2 and 3. Available from: [Link]

-

Protheragen. 2-Bromo-3-hydroxypyridine. Available from: [Link]

-

Monroe, J. C. & Turnbull, M. M. Crystal Structure of 2-Bromo-4-Hydroxypyridine: Hydrogen and Halogen Bonding. European Chemical Bulletin. (2019). Available from: [Link]

- Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.

-

Analytical Chemistry. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (1968). Available from: [Link]

-

Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023). Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. Available from: [Link]

-

PubChem. 3-Bromo-2-hydroxypyridine. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS). Journal of Pharmaceutical and Biomedical Analysis. (2014). Available from: [Link]

-

PubMed Central (PMC). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. National Institutes of Health. (2024). Available from: [Link]

-

ResearchGate. Rhodium(I) 2-hydroxypyridine N -oxide (hopo) complexes: synthesis, characterization and reactions. (2017). Available from: [Link]

- Google Patents. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-3-pyridinol 1-oxide hydrobromide; 2-bromo-3-hydroxypyridine-n-oxide hbr; this compound; 2-Bromo-3-hydroxypyridine-n-oxide hydrobromide | Chemrio [chemrio.com]

- 5. 2-Bromo-3-hydroxypyridine - Protheragen [protheragen.ai]

- 6. 2-Bromo-3-hydroxypyridine | 6602-32-0 [amp.chemicalbook.com]

- 7. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 8. US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. 446. N-oxides and related compounds. Part XIV. Infrared spectra of 2-substituted pyridine 1-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tutorchase.com [tutorchase.com]

- 13. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide spectral data analysis (NMR, IR, MS)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Spectral Data Analysis of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine N-oxide moiety, a hydroxyl group, and a bromine atom, presents a unique electronic and steric profile that is crucial for its interaction with biological targets. The hydrobromide salt form enhances its stability and solubility in polar solvents, making it amenable to various experimental conditions.[1]

Accurate structural elucidation and purity assessment are non-negotiable in the progression of any potential therapeutic agent. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectral data for this compound, grounded in established principles and data from structurally related analogues. The narrative is designed to not only present the data but to explain the causal relationships between the molecular structure and its spectroscopic signatures, offering field-proven insights for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the substitution pattern and electronic environment of the pyridine ring.

Expertise & Experience: Understanding Substituent Effects

The chemical shifts of the protons and carbons in the pyridine ring are heavily influenced by the electronic effects of the three key substituents:

-

N-oxide: The N-oxide group is strongly electron-withdrawing via induction but can be electron-donating through resonance. This duality significantly alters the electron density around the ring compared to a standard pyridine. Protons and carbons ortho (C2, C6) and para (C4) to the N-oxide are typically deshielded (shifted downfield).[2][3]

-

Bromine (-Br): As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, deshielding adjacent nuclei. It also has a weak electron-donating resonance effect.

-

Hydroxyl (-OH): The hydroxyl group is a strong resonance electron-donating group, which tends to shield the ortho and para positions, shifting them upfield. However, its proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Protonation (Hydrobromide Salt): The presence of HBr will likely lead to protonation, potentially at the N-oxide oxygen or the hydroxyl oxygen. This can further influence the electronic distribution and result in downfield shifts for ring protons. The acidic OH proton is expected to be significantly downfield, possibly around ~12 ppm.[1]

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive spectrum for this specific hydrobromide salt is not publicly available, we can predict the spectral features with high confidence based on data from analogues like 3-Bromopyridine N-Oxide.[2] The analysis would be conducted in a suitable deuterated solvent such as DMSO-d₆, which is capable of dissolving the salt and avoids exchange with the hydroxyl proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | ~7.5 - 7.7 | Doublet of doublets (dd), J ≈ 7-8, 5-6 Hz | ~125 - 129 |

| H-5 | ~7.3 - 7.5 | Doublet of doublets (dd), J ≈ 8-9, 1-2 Hz | ~128 - 132 |

| H-6 | ~8.2 - 8.4 | Doublet of doublets (dd), J ≈ 6-7, 1-2 Hz | ~138 - 142 |

| 3-OH | ~11.0 - 13.0 | Broad singlet (br s) | N/A |

| C-2 | N/A | N/A | ~118 - 122 |

| C-3 | N/A | N/A | ~145 - 150 |

| C-4 | N/A | N/A | ~125 - 129 |

| C-5 | N/A | N/A | ~128 - 132 |

| C-6 | N/A | N/A | ~138 - 142 |

Note: Chemical shifts are estimates relative to TMS and can vary based on solvent and concentration.

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to resolve couplings.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a sufficient number of scans to obtain clear signals for all carbon atoms, including the quaternary carbons which may have longer relaxation times.

-

-

Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign peaks based on the predicted values and established knowledge of substituent effects.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Authoritative Grounding: Key Vibrational Modes

For this compound, the IR spectrum will be dominated by vibrations from the hydroxyl group, the N-O bond, and the substituted aromatic ring.

-

O-H Stretch: The hydroxyl group will exhibit a strong, broad absorption band, characteristic of hydrogen bonding. This is expected in the range of 3200-3400 cm⁻¹.[1][6]

-

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: The pyridine ring will show a series of sharp to medium bands in the 1400-1650 cm⁻¹ region.

-

N-O Stretch: The N-oxide functionality is characterized by a strong, prominent band. For pyridine N-oxides, this stretch is typically observed in the 1250–1350 cm⁻¹ range.[1][7] Its exact position can be influenced by substitution and hydrogen bonding.

-

C-Br Stretch: The carbon-bromine stretch is expected in the far-IR region, typically between 500-650 cm⁻¹.

Table 2: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | ~3200 - 3400 | Strong, Broad |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 | Medium |

| Aromatic Ring | C=C, C=N Stretch | ~1400 - 1650 | Medium to Strong |

| N-Oxide | N-O Stretch | ~1250 - 1350 | Strong |

| Bromoalkane | C-Br Stretch | ~500 - 650 | Medium to Strong |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.[4]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Acquire the infrared spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[4]

-

Data Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in Table 2.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through its fragmentation pattern and isotopic distribution, offers crucial evidence for the molecular formula and structure.

Trustworthiness: The Bromine Isotopic Signature

A key self-validating feature in the mass spectrum of this compound is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). Therefore, the molecular ion peak will not be a single peak but a characteristic cluster of three peaks:

-

M: Contains two ⁷⁹Br isotopes.

-

M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

M+4: Contains two ⁸¹Br isotopes.

The relative intensity of these peaks will be approximately 1:2:1, providing unambiguous confirmation of the presence of two bromine atoms in the ion.[8]

Expected Fragmentation Pattern

The molecular formula is C₅H₅Br₂NO₂.[9] The molecular weight of the free base (2-Bromo-3-hydroxypyridine 1-oxide) is ~253 g/mol . The hydrobromide salt will likely dissociate in the mass spectrometer. The analysis will focus on the cation.

-

Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 251 (C₅H₄⁷⁹Br₂NO), 253 (C₅H₄⁷⁹Br⁸¹BrNO), and 255 (C₅H₄⁸¹Br₂NO).

-

Key Fragments: Common fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺) and a hydroxyl radical ([M-17]⁺).[10] Other likely fragmentations include the loss of a bromine radical ([M-79/81]⁺) and HBr ([M-80/82]⁺).

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is well-suited for pre-formed salts.

-

Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Analysis:

-

Identify the molecular ion cluster and confirm that its isotopic pattern matches the theoretical pattern for a molecule containing two bromine atoms.

-

Analyze the major fragment ions to propose a logical fragmentation pathway that is consistent with the parent structure.

-

Integrated Spectral Analysis: A Unified Approach

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural assignment.

Caption: Integrated workflow for structural elucidation.

This integrated approach provides a self-validating system. The molecular formula from MS is confirmed by the integration and number of signals in NMR. The functional groups identified by IR (OH, N-O) are consistent with the structural fragments deduced from both NMR chemical shifts and MS fragmentation patterns.

Conclusion

The spectral analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the fundamental principles behind each technique and the specific influence of the N-oxide, bromo, and hydroxyl substituents, researchers can confidently elucidate and verify the structure of this important compound. This guide provides the predictive framework and methodological rigor necessary to ensure data integrity, a critical component in the fields of chemical research and drug development.

References

- A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv

- Studies in heterocyclic N-oxides. Indian Academy of Sciences.

- Recent trends in the chemistry of pyridine N-oxides.

- 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum. ChemicalBook.

- Pyridine-N-oxide(694-59-7) 1H NMR spectrum. ChemicalBook.

- N-oxidation of Pyridine Derivatives - Supporting Inform

- Carbon-13 nuclear magnetic resonance study of pyridine N-oxide.

- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH...

- Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.

- 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR spectrum. ChemicalBook.

- This compound | 1188265-57-7. Benchchem.

- 2-BROMO-3-HYDROXYPYRIDINE-N-OXIDE synthesis. ChemicalBook.

- 2-BROMO-3-HYDROXYPYRIDINE-N-OXIDE HBR Formula. ECHEMI.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.

- The oa-TOF mass spectra of the major bromine-containing peaks shown in...

- Mass spectral fragmentations of alkylpyridine N‐oxides.

Sources

- 1. This compound | 1188265-57-7 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the foundational principles governing the spectral features of this molecule, offering a detailed, step-by-step interpretation based on the synergistic electronic effects of the substituents and the pyridine N-oxide moiety, further influenced by protonation.

Introduction: The Structural Complexity and Spectroscopic Challenge

This compound is a multi-functionalized heterocyclic compound. Its structure presents a unique spectroscopic challenge due to the confluence of several influencing factors on the chemical environment of the aromatic protons. Understanding the ¹H NMR spectrum is paramount for verifying its synthesis and for any further chemical modifications or applications. The core structure is a pyridine ring, which is modified by:

-

N-oxidation: The introduction of an oxygen atom on the nitrogen significantly alters the electronic distribution within the aromatic ring.

-

Bromination at C-2: The bromo group, an electronegative and bulky substituent, exerts both electronic and steric effects.

-

Hydroxylation at C-3: The hydroxyl group can act as both a π-donor and a σ-acceptor, influencing the electron density of the ring.

-

Protonation (Hydrobromide Salt): The formation of the hydrobromide salt leads to the protonation of the N-oxide oxygen, further withdrawing electron density from the pyridine ring.

This guide will systematically deconstruct these influences to predict and interpret the resulting ¹H NMR spectrum.

Foundational Principles: Predicting the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum of this compound relies on understanding the individual and combined effects of its structural features.

The Parent Heterocycle: Pyridine

In a typical ¹H NMR spectrum of pyridine, the protons at the α-positions (C-2 and C-6) are the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The γ-proton (C-4) is the next most deshielded, followed by the β-protons (C-3 and C-5).

The Effect of N-Oxidation

N-oxidation of pyridine to pyridine-N-oxide generally leads to a downfield shift of the α- and γ-protons and an upfield shift of the β-protons. This is attributed to the resonance structures of the N-oxide, which increase electron density at the β-positions and decrease it at the α- and γ-positions.

Substituent Effects: Bromo and Hydroxyl Groups

-

2-Bromo Group: As an electron-withdrawing group, the bromine atom at the C-2 position will deshield the adjacent protons, particularly the proton at C-6.

-

3-Hydroxyl Group: The hydroxyl group is an ortho-, para-directing group, meaning it donates electron density to the C-2, C-4, and C-6 positions through resonance. This would typically lead to an upfield shift for these protons.

The Impact of Protonation: Hydrobromide Salt

The formation of a hydrobromide salt results in the protonation of the N-oxide oxygen. This places a positive charge on the molecule, leading to a general and significant downfield shift of all the aromatic protons due to the increased electron-withdrawing nature of the protonated N-oxide group.

Predicted ¹H NMR Spectrum of this compound

By synthesizing the above principles, we can predict the chemical shifts, multiplicity, and coupling constants for the three aromatic protons (H-4, H-5, and H-6) of the title compound. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] | Rationale |

| H-6 | 8.5 - 9.0 | Doublet (d) | ³J(H6-H5) ≈ 5-6 Hz | Strongly deshielded due to its α-position to the protonated N-oxide and the adjacent electron-withdrawing bromo group. |

| H-4 | 8.0 - 8.5 | Doublet (d) | ³J(H4-H5) ≈ 7-8 Hz | Deshielded due to its γ-position to the protonated N-oxide, though it may experience some shielding from the hydroxyl group. |

| H-5 | 7.5 - 8.0 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7-8 Hz, ³J(H5-H6) ≈ 5-6 Hz | Least deshielded of the three aromatic protons, being in a β-position to the protonated N-oxide. |

| OH | > 10 | Broad singlet | - | The hydroxyl proton is expected to be a broad, exchangeable signal at a very downfield position, especially in DMSO-d₆. |

| NOH | > 12 | Broad singlet | - | The proton on the N-oxide oxygen will also be a very broad and downfield signal, and may be difficult to observe. |

Experimental Protocol for ¹H NMR Acquisition

For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualizing the Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the coupling interactions between the aromatic protons.

Figure 1. Molecular structure and proton coupling relationships.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the N-oxide functionality, the bromo and hydroxyl substituents, and the impact of protonation is essential for its accurate interpretation. The predicted spectrum, characterized by three downfield aromatic signals with distinct multiplicities, provides a clear roadmap for the analysis of experimental data. This guide serves as a valuable resource for researchers working with this and structurally related compounds, enabling confident structural verification and facilitating further scientific investigation.

References

-

NMR of Pyridine-N-Oxides: Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. Retrieved from [Link]

- Substituent Effects in Pyridine NMR: Lagowski, J. J. (1967). The Chemistry of the Pyridine Ring. In Advances in Heterocyclic Chemistry (Vol. 8, pp. 279-357). Academic Press.

- Protonation Effects on Pyridine NMR: Witanowski, M., Stefaniak, L., & Januszewski, H. (1971). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 19(10), 663-667.

- General Principles of NMR Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide

Executive Summary

This technical guide provides an in-depth analysis of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS No. 1188265-57-7), a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis sectors. The unique arrangement of a bromine atom, a hydroxyl group, and an N-oxide moiety on the pyridine scaffold makes this reagent a versatile building block for constructing complex molecular architectures. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the compound's structural attributes, physicochemical properties, a validated synthesis protocol, and its reactivity profile. The strategic insights provided herein are intended to accelerate research and development by elucidating the causality behind experimental choices and highlighting the compound's potential in modern medicinal chemistry, particularly as an intermediate for targeted therapeutics like bromodomain inhibitors.

Molecular Structure and Physicochemical Properties

Structural Analysis

This compound is a salt composed of the protonated 2-bromo-3-hydroxypyridine 1-oxide cation and a bromide anion. Its molecular formula is C₅H₅Br₂NO₂.[1][2] The core structure consists of a planar pyridine ring, which imparts aromatic stability.[1] The key functional groups that dictate its chemical behavior are:

-

2-Bromo Group: A reactive handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

-

3-Hydroxyl Group: Influences the electronic properties of the ring and serves as a site for derivatization or as a hydrogen bond donor, which can be critical for molecular recognition in biological systems.

-

1-Oxide (N-oxide): This group significantly alters the electron density of the pyridine ring, activating it for certain nucleophilic substitutions and modulating the compound's overall polarity and solubility.

-

Hydrobromide Salt Form: The salt form is crucial for enhancing the compound's stability and improving its solubility in polar protic solvents, which is a significant advantage for reaction setup and purification processes.[1]

Intermolecular interactions are stabilized by hydrogen bonding, with O···H distances measured at approximately 1.59 Å, influencing the compound's crystalline packing.[1]

Physicochemical Data

The core quantitative properties of this compound and its parent compound, 2-Bromo-3-hydroxypyridine, are summarized below for comparative analysis.

| Property | This compound | 2-Bromo-3-hydroxypyridine (Parent Compound) |

| CAS Number | 1188265-57-7[1][2] | 6602-32-0[3][4][5][6] |

| Molecular Formula | C₅H₅Br₂NO₂[1][2] | C₅H₄BrNO[4][5][7] |

| Molecular Weight | 270.92 g/mol [1] | 174.00 g/mol [5][6][7] |

| Appearance | Data not specified; likely a crystalline solid | White to pale cream or light brown crystalline powder[4][7] |

| Melting Point | Data not specified | 185-188 °C[5][6][7] |

| Solubility | Enhanced solubility in polar solvents[1] | Soluble in alcohol; insoluble in water[5][6] |

| pKa (Predicted) | Not specified | 4.32 ± 0.10[5][6] |

Spectroscopic Profile

While specific spectral data for the hydrobromide salt is not widely published, a profile can be reliably predicted based on the parent structure, 2-Bromo-3-hydroxypyridine, and the known effects of N-oxidation and protonation.

-

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) would be expected to show three distinct aromatic proton signals.[8] The N-oxide group and protonation would cause a general downfield shift of all ring protons compared to the parent 2-Bromo-3-hydroxypyridine due to the increased electron-withdrawing nature of the pyridinium ring.

-

¹³C NMR: The spectrum would display five signals for the pyridine ring carbons. The carbon attached to the bromine (C2) would appear at a characteristic chemical shift, while the C3 carbon bearing the hydroxyl group would also be clearly identifiable.

-

Mass Spectrometry: The mass spectrum would show a prominent peak for the cationic component, [C₅H₄BrNO₂H]⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.

Synthesis and Purification

Synthetic Strategy: Rationale and Overview

The most direct and scalable laboratory method for preparing this compound involves a two-step sequence starting from 3-hydroxypyridine.[1]

-

Regioselective Bromination: Direct bromination of 3-hydroxypyridine is performed under alkaline conditions. The hydroxyl group at the 3-position is an ortho-, para-director, but the steric hindrance and electronic effects of the ring nitrogen favor bromination at the 2-position.

-

N-Oxidation: The resulting 2-Bromo-3-hydroxypyridine is then oxidized to the corresponding N-oxide. Common, mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are preferred for their selectivity, preventing over-oxidation or degradation of the starting material.[1]

-

Salt Formation: Finally, treatment with hydrobromic acid (HBr) yields the target hydrobromide salt, which often aids in purification via crystallization.

This approach is favored over alternatives due to its operational simplicity and the commercial availability of the starting material.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative method synthesized from established chemical principles. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 2-Bromo-3-hydroxypyridine [9]

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium hydroxide in water (e.g., 40% aqueous solution). Cool the solution to between -10°C and 0°C using an ice-salt bath.

-

Slowly add liquid bromine (1.0 equivalent) dropwise to the cold NaOH solution, ensuring the temperature does not rise significantly.

-

In a separate beaker, dissolve 3-hydroxypyridine (1.0 equivalent) in an aqueous NaOH solution.

-

Add the 3-hydroxypyridine solution dropwise to the bromine solution, maintaining the system temperature between 10-15°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2.5-3 hours. Reaction progress can be monitored by TLC.

-

Carefully adjust the pH of the mixture to 7 using a suitable acid (e.g., HCl).

-

The resulting crude product will precipitate. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-Bromo-3-hydroxypyridine.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-Bromo-3-hydroxypyridine (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform.

-

Add a mild oxidizing agent, such as m-CPBA (1.1 equivalents), portion-wise while stirring at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform an appropriate workup to remove the oxidant by-products (e.g., washing with a sodium bisulfite solution).

-

To the solution containing the N-oxide, add hydrobromic acid (48% aqueous solution, 1.1 equivalents) dropwise.

-

The hydrobromide salt will precipitate. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum.

Chemical Reactivity and Applications

Overview of Reactivity

The compound's utility stems from its trifunctional nature. The bromine atom, hydroxyl group, and N-oxide can all participate in distinct chemical reactions, making it a valuable precursor for generating diverse chemical libraries.[3] Key reactions include oxidation, reduction, and substitution.[1]

Reactivity Map and Key Applications

Caption: Reactivity and application pathways of the title compound.

Role in Drug Discovery and Medicinal Chemistry

-

Bromodomain Inhibition: this compound has been identified as an inhibitor of bromodomains.[1] Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a critical role in the regulation of gene expression.[1] By inhibiting this interaction, the compound can modulate signaling pathways related to the cell cycle and apoptosis, making it a valuable lead structure for developing therapeutics against cancer and inflammatory diseases.[1]

-

Scaffold for Complex Synthesis: The 2-bromo substituent is perfectly positioned for use in palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to efficiently introduce a wide variety of carbon- and nitrogen-based substituents, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This capability is crucial for accelerating the drug discovery pipeline.[3][10]

-

Intermediate for Agrochemicals and Dyes: Beyond pharmaceuticals, the compound serves as a key intermediate in the agrochemical industry for creating advanced pesticides and herbicides.[3][10] It is also used as a precursor in the synthesis of novel azo dyes.[1][7]

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. An inert atmosphere is recommended for long-term storage to prevent degradation.

-

Safety: Based on data for the parent compound, 2-Bromo-3-hydroxypyridine, this reagent should be treated as an irritant that may cause skin, eye, and respiratory irritation.[6] Consult the Safety Data Sheet (SDS) from the supplier for complete hazard information.

Conclusion

This compound is a powerful and versatile chemical intermediate with significant strategic value in modern organic synthesis and drug discovery. Its unique combination of reactive functional groups, coupled with the enhanced stability and solubility of its hydrobromide salt form, makes it an indispensable tool for chemists. The insights provided in this guide on its properties, synthesis, and reactivity are designed to empower researchers to fully leverage this compound's potential in developing next-generation pharmaceuticals, agrochemicals, and functional materials.

References

-

The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis. [Link]

-

The Growing Demand for 2-Bromo-3-hydroxypyridine: A Key Intermediate in Chemical Industries - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-3-hydroxypyridine - Protheragen. [Link]

- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google P

- CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google P

-

3-Bromo-2-hydroxypyridine | C5H4BrNO | CID 818549 - PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-3-hydroxypyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 6602-32-0 CAS MSDS (2-Bromo-3-hydroxypyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Bromo-3-hydroxypyridine | 6602-32-0 [amp.chemicalbook.com]

- 7. 2-Bromo-3-hydroxypyridine - Protheragen [protheragen.ai]

- 8. 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR spectrum [chemicalbook.com]

- 9. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

2-Bromo-3-hydroxypyridine 1-oxide hydrobromide is a heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and other fine chemicals.[1][2] Its utility in pharmaceutical and agrochemical research underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that governs everything from reaction kinetics and purification strategies to formulation development and bioavailability.

This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data for this specific salt, this guide offers a predictive analysis based on first principles of its chemical structure. More importantly, it provides authoritative, step-by-step protocols for researchers to determine its solubility accurately and reproducibly in a range of common organic solvents.

Part 1: Theoretical Analysis of Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. An analysis of the structure of this compound reveals several functional groups that collectively determine its polarity and hydrogen bonding capabilities.

-

Pyridine N-oxide Core: The N-oxide group introduces a highly polar N⁺-O⁻ dative bond, which significantly increases the molecule's overall polarity and dipole moment compared to the parent pyridine.[3][4] The oxygen atom is a strong hydrogen bond acceptor, a property known to enhance solubility in protic solvents.[5]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, further promoting interactions with polar solvents, particularly those capable of hydrogen bonding like alcohols.[1]

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of lipophilicity. While it is an electron-withdrawing group, its contribution to overall polarity is less significant than the N-oxide and hydroxyl groups.

-

Hydrobromide Salt (HBr): This is arguably the most critical feature for predicting solubility. The compound exists as an ionic salt, which dramatically increases its affinity for polar solvents, especially water and polar protic organic solvents. Inorganic salts are often insoluble or poorly soluble in non-polar organic solvents.[6][7]

Predicted Solubility:

Based on this structural analysis, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol, due to strong ion-dipole interactions and hydrogen bonding.

-

Moderate to Good Solubility: Likely in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which have high dielectric constants and can solvate the salt's ionic components.

-

Lower Solubility: Expected in solvents of intermediate polarity such as acetone, acetonitrile, and ethyl acetate.

-

Very Low to Insoluble: Predicted in non-polar solvents like hexane, toluene, and diethyl ether, which cannot effectively solvate the ionic hydrobromide salt or interact with the polar functional groups.[6]

Part 2: Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section provides detailed protocols for both qualitative and quantitative determination, adhering to best practices for scientific integrity.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents, guiding the selection of solvents for quantitative analysis.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, clean, and dry test tubes or vials.

-

Solvent Addition: To each tube, add 0.5 mL of a single, pure solvent from the list in the data table below.

-

Mixing: Vigorously agitate the tubes for 60 seconds using a vortex mixer.

-

Observation: Visually inspect each tube against a contrasting background. Classify the solubility based on the following criteria:

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Keeping: Meticulously record all observations in a structured table.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[8][9]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). The concentration of the solute in the supernatant is then measured to determine the solubility.[10]

Experimental Workflow Diagram:

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Detailed Protocol:

-

System Preparation: Add an excess amount of this compound to a series of glass vials (e.g., add 10 mg of solid to 2 mL of each selected solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically resistant 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean analysis vial. This step is crucial to remove any undissolved micro-particles.

-

Quantification:

-

Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Analyze the filtered sample. If necessary, dilute the sample with the solvent to bring the concentration within the linear range of the calibration curve.

-

Calculate the concentration of the saturated solution, ensuring to account for any dilutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Part 3: Data Presentation and Interpretation

Organizing the experimental results into a clear, structured format is essential for comparison and analysis.

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Polar Protic | Water | [Record Observation] | [Record Value] |

| Methanol | [Record Observation] | [Record Value] | |

| Ethanol | [Record Observation] | [Record Value] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | [Record Observation] | [Record Value] |

| Dimethylformamide (DMF) | [Record Observation] | [Record Value] | |

| Acetonitrile | [Record Observation] | [Record Value] | |

| Acetone | [Record Observation] | [Record Value] | |

| Intermediate Polarity | Dichloromethane (DCM) | [Record Observation] | [Record Value] |

| Ethyl Acetate | [Record Observation] | [Record Value] | |

| Non-Polar | Toluene | [Record Observation] | [Record Value] |

| Hexane | [Record Observation] | [Record Value] |

Interpretation of Results:

The quantitative data will provide a precise measure of the compound's affinity for each solvent. This information is invaluable for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reagents are fully dissolved for optimal reaction rates.

-

Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for effective purification.

-

Pre-formulation Studies: Determining the feasibility of developing various dosage forms and predicting potential bioavailability challenges.[12]

Conclusion

While specific published solubility data for this compound is scarce, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. Its nature as an N-oxide hydrobromide salt strongly suggests high solubility in polar protic solvents and poor solubility in non-polar media. This guide provides the necessary theoretical foundation and, critically, a robust experimental framework for researchers to generate the precise, high-quality solubility data required to advance their research and development efforts. Adherence to the detailed protocols outlined herein will ensure the generation of reliable and reproducible results, forming a solid basis for subsequent scientific endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals. Retrieved from [Link]

-

Grokipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Bromo-3-hydroxypyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Hydrogen bromide. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (Referenced in Dissolution Technologies article)

-

A-Z Chemical. (2025). What is the solubility of bromide products in different solvents? Retrieved from [Link]

-

PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 143-164.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Al-Ghabeish, M., & Al-Akayleh, F. (2017). Determination of aqueous solubility by heating and equilibration: A technical note. Saudi Pharmaceutical Journal, 25(3), 403-407.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

- Gorbunov, A.O., et al. (2016). Solubility of d-element salts in organic and aqueous–organic solvents: II. Effect of halocomplex formation on solubility of cobalt bromide and chloride and nickel chloride. Russian Journal of General Chemistry, 86(4), 771-777.

- Ilioulias, S., & Pappa, G. (1993). Solubilities of Salts in Mixed Solvents.

-

Protheragen. (n.d.). 2-Bromo-3-hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (2018). The solubility of inorganic salts in organic solvents? Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Bromo-3-hydroxypyridine - Protheragen [protheragen.ai]

- 3. nbinno.com [nbinno.com]

- 4. baranlab.org [baranlab.org]

- 5. grokipedia.com [grokipedia.com]

- 6. What is the solubility of bromide products in different solvents? - Blog [rixingxincai.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 2-Bromo-3-hydroxypyridine 1-oxide hydrobromide (CAS 1188265-57-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction